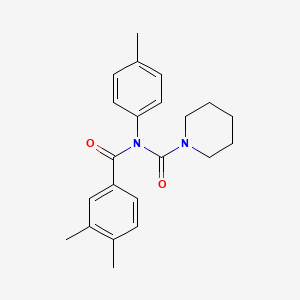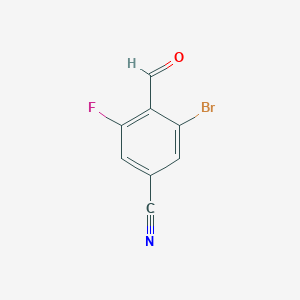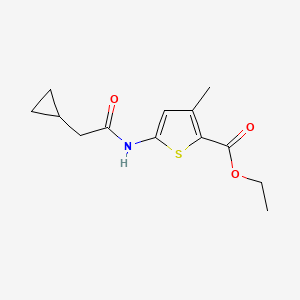
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline, also known as L-Stepholidine (L-SPD), is a natural alkaloid found in the plant species Stephania intermedia. L-SPD has been found to possess various pharmacological properties, including anti-addictive, neuroprotective, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of L-SPD is not fully understood. However, it is known to act on the dopaminergic system by inhibiting the release of dopamine in the nucleus accumbens. L-SPD also modulates the activity of various neurotransmitters, including glutamate, GABA, and serotonin.
Biochemical and Physiological Effects:
L-SPD has been found to have various biochemical and physiological effects. It reduces oxidative stress and inflammation, which are key factors in neurodegenerative diseases. L-SPD also modulates the activity of various neurotransmitters, which may contribute to its anti-addictive and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-SPD has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and study compared to synthetic compounds. L-SPD is also relatively stable and can be stored for long periods without significant degradation.
However, there are also limitations to using L-SPD in lab experiments. The compound is relatively insoluble in water, which may limit its use in certain assays. L-SPD also has a relatively low potency compared to other drugs, which may require higher concentrations for effective results.
Direcciones Futuras
There are several future directions for the study of L-SPD. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a treatment for other addictive disorders, such as alcohol and opioid addiction. Additionally, further research is needed to fully understand the mechanism of action of L-SPD and its effects on various neurotransmitter systems.
Métodos De Síntesis
The synthesis of L-SPD involves the extraction of the alkaloid from the roots of Stephania intermedia. The extracted alkaloid is then purified using various chromatographic techniques, including column chromatography and preparative high-performance liquid chromatography (HPLC). The final product is obtained in the form of a white crystalline powder with a melting point of 163-165°C.
Aplicaciones Científicas De Investigación
L-SPD has been extensively studied for its anti-addictive properties. It has been found to reduce drug-seeking behavior in animal models of addiction, including cocaine, morphine, and nicotine addiction. L-SPD acts on the dopaminergic system and inhibits the release of dopamine in the nucleus accumbens, a key brain region involved in addiction.
In addition to its anti-addictive effects, L-SPD has also been shown to possess neuroprotective properties. It protects neurons from oxidative stress and reduces neuronal damage in animal models of Parkinson's disease and cerebral ischemia.
Propiedades
IUPAC Name |
(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCPXXITGHPXSH-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(NC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@H](N[C@H](C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2690320.png)
![(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2690324.png)
![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2690327.png)
![(E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690328.png)






![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2690339.png)
